2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one
Description
Overview of 2-Aminodibenzo[b,f]oxazepin-11(10H)-one
2-Aminodibenzo[b,f]oxazepin-11(10H)-one is a tricyclic heterocyclic compound characterized by a seven-membered oxazepine ring fused between two benzene rings, with an amino group positioned at the 2-position and a ketone functionality at the 11-position. The compound possesses the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 grams per mole. Its Chemical Abstracts Service registry number is 23474-66-0, which serves as its unique identifier in chemical databases.
The structural architecture of this compound features a dibenzo[b,f]oxazepine core, where the oxazepine ring contains both nitrogen and oxygen heteroatoms within the seven-membered ring system. The compound exhibits a non-planar conformation typical of dibenzoxazepine derivatives, adopting what researchers describe as a "butterfly" or saddle-shaped structure with the aromatic rings bent backwards from planarity. This conformational characteristic significantly influences its chemical reactivity and biological activity profiles.
The compound's SMILES notation is NC1=CC=2C(NC3=CC=CC=C3OC2C=C1)=O, which provides a detailed representation of its connectivity pattern. In terms of physical properties, the compound demonstrates a predicted density of approximately 1.3 grams per cubic centimeter and exhibits characteristic spectroscopic features that facilitate its identification and analysis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 226.23 g/mol |
| Chemical Abstracts Service Number | 23474-66-0 |
| Topological Polar Surface Area | 64.35 Ų |
| Logarithmic Partition Coefficient | 2.6268 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 0 |
Historical Context and Discovery
The dibenzo[b,f]oxazepine scaffold has its origins in the systematic exploration of tricyclic psychoactive compounds that began in the mid-20th century. The first significant synthesis of dibenzo[b,f]oxazepine derivatives was reported by Schmutz during the period from 1964 to 1967, when he developed synthetic routes to compounds such as Clozapine and Loxapine. This pioneering work established the foundation for understanding the pharmaceutical potential of this heterocyclic system.
Loxapine, a dibenzoxazepine compound, was among the earliest representatives of this class to receive clinical approval for the treatment of acute and chronic schizophrenia. The success of Loxapine as an antipsychotic agent demonstrated the therapeutic value of the dibenzoxazepine scaffold and stimulated further research into related compounds, including 2-aminodibenzo[b,f]oxazepin-11(10H)-one as a key intermediate and structural analog.
The development of synthetic methodologies for accessing dibenzo[b,f]oxazepine derivatives has evolved significantly since these early discoveries. Traditional synthetic approaches typically relied on harsh reaction conditions and multi-step sequences involving the reduction of nitro groups and the use of protecting groups. However, recent advances have introduced more efficient and environmentally friendly synthetic protocols, including palladium-catalyzed cross-coupling reactions and solvent-free conditions.
Research into 2-aminodibenzo[b,f]oxazepin-11(10H)-one specifically has been driven by its potential as both a synthetic intermediate for more complex pharmaceutical targets and as a standalone bioactive compound. The presence of the amino functionality at the 2-position provides a versatile handle for further chemical modifications, making it an attractive building block for medicinal chemists.
Relevance in Heterocyclic Chemistry
The significance of 2-aminodibenzo[b,f]oxazepin-11(10H)-one in heterocyclic chemistry extends beyond its immediate pharmaceutical applications to encompass fundamental aspects of seven-membered ring chemistry and heteroaromatic systems. Dibenzo[b,f]oxazepines represent a unique class of compounds that bridge the gap between traditional six-membered aromatic systems and more complex polycyclic architectures.
From a structural perspective, the seven-membered oxazepine ring in these compounds exhibits distinctive conformational properties that influence their chemical reactivity and biological interactions. The ring system typically adopts a boat-like conformation that can undergo rapid ring inversions, particularly at elevated temperatures. This conformational flexibility has been studied extensively using dynamic nuclear magnetic resonance spectroscopy, revealing that the compounds exist as rapidly interconverting conformers at room temperature.
The compound serves as an important model system for understanding the electronic properties of mixed heteroatom systems containing both nitrogen and oxygen within the same ring. The presence of these different heteroatoms creates unique electronic distributions that can be exploited in the design of materials with specific optical and electronic properties. Research has shown that dibenzo[b,f]oxepine derivatives can act as "aromatic chameleons," exhibiting different aromatic characteristics in their ground and excited states.
In synthetic heterocyclic chemistry, 2-aminodibenzo[b,f]oxazepin-11(10H)-one represents a valuable intermediate for the construction of more complex heterocyclic systems through various cyclization and coupling reactions. The amino group at the 2-position can participate in a wide range of transformations, including nucleophilic substitutions, coupling reactions, and cyclization processes that lead to polycyclic architectures.
The compound has also gained attention in the context of multicomponent reactions, where it serves as a cyclic imine component in isocyanide-based transformations. These reactions have proven particularly valuable for the rapid assembly of complex heterocyclic frameworks under mild, environmentally friendly conditions.
Scope and Objectives of the Research
Current research on 2-aminodibenzo[b,f]oxazepin-11(10H)-one encompasses several interconnected areas that reflect both fundamental scientific interests and practical applications. The primary research objectives focus on developing more efficient synthetic methodologies, understanding structure-activity relationships, and exploring novel applications in pharmaceutical and materials science.
Synthetic methodology development represents a major research thrust, with investigators seeking to improve upon existing synthetic routes while developing entirely new approaches to access this compound and its derivatives. Recent work has emphasized the development of one-pot, multicomponent reactions that can construct the dibenzoxazepine scaffold directly from simple starting materials without the need for extensive functional group manipulations.
Structure-activity relationship studies constitute another critical research area, where investigators systematically modify the amino substituent and other positions on the molecule to understand how structural changes influence biological activity. These studies have revealed that the position and nature of substituents on the dibenzoxazepine scaffold can dramatically affect pharmacological properties, including selectivity for different biological targets.
The exploration of novel applications has led researchers to investigate the use of 2-aminodibenzo[b,f]oxazepin-11(10H)-one derivatives in areas beyond traditional pharmaceutical applications. Recent studies have examined their potential as fluorescent probes for biological systems, taking advantage of their unique photophysical properties. The compounds exhibit interesting fluorescence characteristics that make them attractive candidates for use in biomedical applications and clinical diagnostics.
Materials science applications represent an emerging area of research, where the unique electronic properties of the dibenzoxazepine scaffold are being explored for potential use in organic electronics and photonic devices. The ability of these compounds to adopt different electronic configurations in response to external stimuli makes them interesting candidates for the development of smart materials and molecular switches.
Environmental considerations have also become increasingly important in research on this compound, with investigators developing green chemistry approaches that minimize waste and reduce the use of hazardous reagents. These efforts have led to the development of solvent-free synthetic protocols and catalyst-free reaction conditions that align with principles of sustainable chemistry.
Properties
IUPAC Name |
8-amino-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLMVOAFOGXAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at 100°C. The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxazepine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazepine compounds.
Scientific Research Applications
Structural Overview
The compound is characterized by its unique dibenzoxazepine structure, which includes an amino group at the 2-position. Its molecular formula is , with a molecular weight of approximately 226.24 g/mol. The structural arrangement contributes to its diverse biological activities and potential therapeutic applications .
Medicinal Chemistry
-
Neuropharmacology :
- 2-Aminodibenzo[b,f][1,4]oxazepin-11(10H)-one is explored for its neuroactive properties. Research indicates its potential to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting anxiolytic and anticonvulsant effects .
- Case Study : A study highlighted its derivatives' interactions with neurotransmitter receptors, showing promise for treating mood disorders .
-
Anticancer Research :
- The compound has been investigated for potential anticancer properties. Its unique structure allows it to act as a pharmacophore in drug development targeting cancer cells .
- Case Study : Research on dibenzoxazepine derivatives revealed their ability to inhibit tumor growth in vitro, paving the way for further development of anticancer agents .
- Anti-parasitic Activity :
| Compound | IC50 (µM) | Activity |
|---|---|---|
| SN00797640 | 0.18 | Anti-Giardia |
| Compound 2 | 0.28 | Anti-Giardia |
Biological Studies
- The compound is utilized in studies examining enzyme interactions and protein binding due to its unique structural features. This includes exploring its role in modulating biological pathways relevant to disease mechanisms .
Industrial Applications
- Beyond medicinal uses, this compound serves as a building block for synthesizing complex organic molecules and dyes. Its derivatives are explored for their potential use in various industrial chemical processes .
Mechanism of Action
The mechanism of action of 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its anticancer properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Trends and Insights
Substituent Position and Bioactivity
- Positional Dependency: The 7-acylamino isomer (CAS N/A) exhibits potent antigiardial activity, while the 8-acylamino analog is inactive, highlighting the critical role of substituent positioning .
- Electron-Donating vs. Withdrawing Groups: Methoxy (10-OCH₃) and amino (2-NH₂) groups enhance electron density, improving interactions with biological targets (e.g., PEX14 protein) . Chloro (2-Cl) substituents, being electron-withdrawing, reduce polarity but may hinder binding .
Physicochemical Properties
- Thermal Stability : Methyl and methoxy derivatives exhibit higher melting points (>200°C) than chloro analogs, correlating with crystalline stability .
Case Study: Antigiardial Activity
A commercially sourced dibenzoxazepinone (SN00797640) was initially misassigned as the 8-acylamino isomer but later corrected to the 7-acylamino regioisomer (compound 2 in ). This revision underscores the necessity of independent structural validation. The active 7-acylamino derivative (IC₅₀ = 0.28 µM) demonstrates the importance of substituent positioning in drug discovery .
Biological Activity
2-Aminodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound recognized for its potential biological activities. Its molecular formula is , with a molecular weight of approximately 226.24 g/mol. This compound features a dibenzoxazepine structure, characterized by two benzene rings fused to an oxazepine ring, with an amino group at the 2-position. This unique structural arrangement contributes to its diverse biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. It has been suggested that this compound may exhibit neuroprotective , anti-inflammatory , and analgesic effects, which are common among dibenzoxazepine derivatives. The potential mechanisms include:
- Interaction with Neurotransmitter Receptors : The compound is believed to modulate neurotransmitter systems, possibly affecting serotonin and dopamine receptors, which could influence mood and cognitive functions.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
Research Findings
Recent studies have investigated the biological activities of this compound:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dibenz[b,f][1,4]oxazepin-11(10H)-one | Lacks amino group; primarily studied for lachrymatory effects. | |
| 8-Aminodibenz[b,f][1,4]oxazepin-11(10H)-one | Exhibits different biological activity due to amino substitution at the 8-position. | |
| 10-Methyl-8-aminodibenz[b,f][1,4]oxazepin-11(10H)-one | Methyl substitution alters pharmacokinetic properties compared to the parent compound. |
The uniqueness of this compound lies in its specific amino substitution at the 2-position and its potential neuroactive properties that differentiate it from other dibenzoxazepine derivatives.
Case Studies
A notable study focused on the differentiation of AML cells utilized a phenotypic screening method to identify compounds that could upregulate CD11b expression—an important marker for myeloid differentiation. Compounds similar to this compound were evaluated for their efficacy in promoting differentiation across various AML cell lines .
Another investigation into the synthesis and biological evaluation of related compounds indicated significant anti-inflammatory activity, supporting the hypothesis that dibenzoxazepines can serve as effective scaffolds for drug development targeting inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one?
The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with chloroacetylated intermediates. Key steps include:
- Cyclization : Using polyphosphoric acid (PPA) as a catalyst under reflux conditions to form the oxazepine ring .
- Amination : Introducing the amino group at position 2 via nucleophilic substitution or reductive amination .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Example conditions:
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| PPA | Toluene | 110°C | 65% | |
| NaNH₂ | DMF | 80°C | 72% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Confirm the oxazepine ring (δ 4.2–4.5 ppm for N-CH₂-O) and amino group (δ 1.8–2.2 ppm, exchangeable with D₂O) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 267.0895 (calculated for C₁₃H₁₁N₂O₂) .
- IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1680 cm⁻¹ and N-H bend at ~1600 cm⁻¹ .
Q. What structural features influence its bioactivity?
The amino group at position 2 is critical for receptor binding (e.g., serotonergic antagonism). The planar dibenzoxazepine scaffold enhances π-π interactions with hydrophobic receptor pockets .
Advanced Research Questions
Q. How can computational methods optimize reactivity studies?
- DFT Calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) to predict regioselectivity .
- Molecular Docking : Simulate interactions with dopamine D₂/D₄ receptors using AutoDock Vina, focusing on hydrogen bonding with the amino group .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Q. How to resolve contradictions in bioactivity data across studies?
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
- Assay Replication : Compare results across cell lines (e.g., HEK293 vs. CHO) and receptor subtypes (e.g., 5-HT₂A vs. D₂) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies .
Q. What strategies improve synthetic yield and selectivity?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor intramolecular amidation over side reactions .
- Microwave Assistance : Reduce reaction time from 12h to 2h with 20% yield improvement .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂ at position 8) to enhance receptor affinity .
- Bioisosteric Replacement : Replace the amino group with a guanidine moiety to assess ionic interactions .
- In Vivo Testing : Evaluate pharmacokinetics (oral bioavailability, half-life) in murine models .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to validate hypotheses?
- Cross-Species Comparison : Test hepatic microsomes from rats, humans, and dogs to identify species-specific CYP450 metabolism .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS .
- Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to confirm metabolic pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
